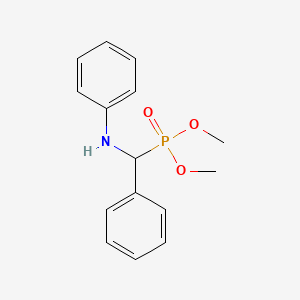![molecular formula C24H18ClNO3 B15024583 2-{(E)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]ethenyl}quinolin-8-yl acetate](/img/structure/B15024583.png)
2-{(E)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]ethenyl}quinolin-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, a furan ring, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloromethylphenyl Group: This step involves the chlorination of a methylphenyl precursor, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with the Quinoline Core: The chloromethylphenyl-furan intermediate is then coupled with a quinoline derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Acetylation: The final step involves the acetylation of the quinoline nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the ethenyl linkage using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE involves:
DNA Interaction: The compound intercalates into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits specific enzymes involved in cell signaling pathways, thereby affecting cell growth and survival.
Receptor Binding: The compound binds to certain receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL METHYL ETHER: Similar structure but with a methyl ether group instead of an acetate group.
2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL BENZOATE: Similar structure but with a benzoate group instead of an acetate group.
Uniqueness
The uniqueness of 2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
Properties
Molecular Formula |
C24H18ClNO3 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[2-[(E)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C24H18ClNO3/c1-15-6-7-18(14-21(15)25)22-13-12-20(29-22)11-10-19-9-8-17-4-3-5-23(24(17)26-19)28-16(2)27/h3-14H,1-2H3/b11-10+ |
InChI Key |
NYRNLGVFGWSVEW-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C3=NC4=C(C=CC=C4OC(=O)C)C=C3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC3=NC4=C(C=CC=C4OC(=O)C)C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-ethoxy-1,3-dimethyl-2-(3-nitrophenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B15024501.png)
![cyclopropyl(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methanone](/img/structure/B15024521.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024528.png)
![7-(Tert-butyl)-2-(3-hydroxyphenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL](/img/structure/B15024531.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024535.png)

![2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B15024545.png)

![4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoic acid](/img/structure/B15024572.png)
![9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15024573.png)
![5,7-dimethyl-2-(4-phenylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15024584.png)
![6-(4-chlorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15024592.png)
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024597.png)
![6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B15024599.png)
